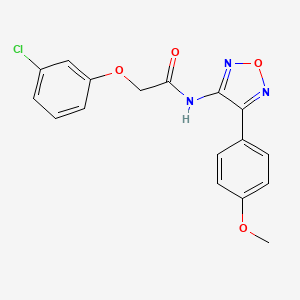

2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide

Description

2-(3-Chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (also known as furazan) core substituted with a 4-methoxyphenyl group at position 4 and an acetamide side chain bearing a 3-chlorophenoxy moiety. The 1,2,5-oxadiazole ring contributes to rigidity and electronic characteristics, while the 3-chlorophenoxy group may influence lipophilicity and target binding. The 4-methoxyphenyl substituent likely modulates solubility and metabolic resistance through electron-donating effects .

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c1-23-13-7-5-11(6-8-13)16-17(21-25-20-16)19-15(22)10-24-14-4-2-3-12(18)9-14/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPGTLFXKVJESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound based on various studies, including synthesis, structure-activity relationships (SAR), and specific case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 345.77 g/mol

- Melting Point : 160–162 °C

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various oxadiazole derivatives reported that compounds with similar structural motifs to 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide showed potent cytotoxicity against several cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| AMK OX-1 | A431 | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 inhibition |

| AMK OX-2 | Jurkat | 1.98 ± 1.22 | Cell cycle arrest and apoptosis induction |

The presence of electron-donating groups such as methoxy and chloro enhances the anticancer activity by improving the interaction with target proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

These findings suggest that the incorporation of the oxadiazole ring system is crucial for enhancing antimicrobial efficacy, possibly due to its ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings significantly influence the biological activity of oxadiazole derivatives. The presence of halogen substituents (like chlorine) and methoxy groups on the phenyl rings has been associated with increased potency. The following structural modifications were noted to enhance activity:

- Chloro Substitution : Enhances electron-withdrawing effects, increasing reactivity towards biological targets.

- Methoxy Group : Acts as an electron-donating group, improving solubility and bioavailability.

- Oxadiazole Ring : Essential for anticancer and antimicrobial activities due to its ability to stabilize interactions with target proteins.

Case Studies

In a recent study focused on synthesizing new oxadiazole derivatives, compounds similar to 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide were tested for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as novel therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated molecular weight based on analogous structures.

Key Observations:

Substituent Position and Electronic Effects: The meta-chlorophenoxy group in the target compound contrasts with the para-substituted halogens in analogs (e.g., 4-bromo in ).

Molecular Weight and Lipophilicity :

- The brominated analog has a higher molecular weight (404.22 vs. 388.76) and increased lipophilicity (logP ~3.1*), which could enhance membrane permeability but reduce aqueous solubility.

- Replacing methoxy with ethoxy (as in ) introduces a longer alkyl chain, marginally increasing hydrophobicity and steric bulk, which may affect pharmacokinetics .

Biological Implications: Analogs with chlorophenyl groups on the oxadiazole (e.g., ) are associated with improved antimicrobial activity in related compounds, suggesting the target compound’s 4-methoxyphenyl group may shift selectivity toward other targets, such as kinases . The absence of a phenoxy group in (replaced by a 4-methoxyphenyl acetamide) highlights the critical role of the phenoxy moiety in modulating interactions with hydrophobic binding sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.